3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-2-4-13-5-3-8(12-13)6-14-7-9(10)11/h3,5,9H,2,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEYWWBKLZXNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)COCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with difluoroethoxy methylating agents. One common method involves the use of difluorocarbene reagents, which facilitate the formation of the difluoroethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the difluoroethoxy group to the pyrazole ring. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Scientific Research Applications
- Chemistry 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole serves as a building block in synthesizing more complex molecules.
- Biology This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
- Medicine There is ongoing research exploring its potential as a pharmaceutical agent for treating various diseases.
- Industry It is used in the development of agrochemicals and other industrial products. Additionally, pyrazole derivatives are useful as production intermediates for isoxazoline derivatives with herbicidal effects . They are also used as production intermediates for agrochemicals and medicaments .
Synthesis of Pyrazole Derivatives
Various methods exist for synthesizing pyrazole derivatives:
- From Acetylenic Ketones The cyclocondensation reaction of hydrazine derivatives on acetylenic ketones can form pyrazoles, though it may result in a mixture of regioisomers . Diacetylene ketones react with phenylhydrazine in ethanol to give two regioisomeric pyrazoles .
- Nitrilimines 1,3,5-trisubstituted pyrazoles can be synthesized via 1,3-dipolar cycloaddition of diphenylnitrilimine with an alkene . The 1,3,5-substituted pyrazole can also be synthesized through a 1,3-dipolar cycloaddition reaction of a vinyl derivative with nitrilimine generated in situ from an arylhydrazone .
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The pyrazole ring interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Target Compound : 3-[(2,2-Difluoroethoxy)methyl]-1-propyl-1H-pyrazole
- Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms).
- Substituents :
- 1-position: Propyl (linear alkyl group).
- 3-position: (2,2-Difluoroethoxy)methyl (fluorinated ether chain).
- Key Properties: High electronegativity due to fluorine atoms. Increased lipophilicity (predicted logP ~2.5). Potential metabolic stability from C-F bonds.
Analog 1 : 5-Methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine
- Core Structure : Pyrazole.
- Substituents :
- 1-position: 3-Methylbutyl (branched alkyl group).
- 4-position: Methyl and amine groups.
- Key Properties :
- Amine group enhances solubility in polar solvents.
- Branched alkyl chain may reduce crystallinity.
- Predicted logP ~1.8 (lower than target compound due to amine).
Analog 2 : 1-Benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole
- Core Structure : Indazole (benzene fused to pyrazole).
- Substituents: 1-position: Benzyl (aromatic group). 3-position: Dimethylamino-propoxy (electron-donating tertiary amine).
- Key Properties: Benzyl group increases aromatic interactions. Dimethylamino-propoxy enhances basicity and water solubility. Predicted logP ~2.0 (moderate lipophilicity).
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations:
Electron Effects : The target compound’s difluoroethoxy group contrasts with electron-donating groups (e.g., amines) in analogs, affecting reactivity and intermolecular interactions.
Methodological Considerations
Structural studies of these compounds likely employ crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization), as evidenced by their widespread use in small-molecule analysis . For example, SHELXL’s robust refinement algorithms could resolve challenges posed by the target compound’s fluorinated substituents .
Biological Activity
3-[(2,2-Difluoroethoxy)methyl]-1-propyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Overview of Pyrazole Derivatives
Pyrazoles are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects. The structural modifications in pyrazole derivatives significantly influence their biological efficacy and pharmacological profiles .
Biological Activities
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In studies, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds have shown effectiveness against various bacterial strains including E. coli, Staphylococcus aureus, and fungi such as Aspergillus niger. For instance, a study reported that certain pyrazole derivatives inhibited bacterial growth at concentrations as low as 40 µg/mL .
3. Antitumor Activity
Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways. Research has identified specific pyrazole compounds that inhibit tumor growth in vitro and in vivo models .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory processes and tumor progression.
- Modulation of Cytokine Production : By affecting the production and activity of cytokines, these compounds can significantly reduce inflammation and tumor growth.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Anti-inflammatory Effects
A study focused on a series of pyrazole derivatives showed that one specific compound exhibited significant anti-inflammatory effects comparable to established anti-inflammatory agents. The compound reduced edema in animal models by inhibiting the expression of inflammatory mediators .
Case Study 2: Antimicrobial Properties
In another investigation, a derivative was tested against multiple bacterial strains and fungi, demonstrating potent antimicrobial activity. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole?
Methodological Answer: The synthesis typically involves two key steps:
Cyclocondensation : Formation of the pyrazole core via reaction of hydrazines with diketones or enones. For example, hydrazine derivatives can react with α,β-unsaturated ketones under reflux conditions in ethanol/acetic acid mixtures to yield substituted pyrazoles .
Alkylation : Introducing the 2,2-difluoroethoxy-methyl group at the pyrazole C3 position. This is achieved by reacting the pyrazole intermediate with 2,2-difluoroethyl halides (e.g., bromide or iodide) in the presence of a base like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) .
Purification : Silica gel column chromatography and recrystallization (e.g., using ethanol) are standard methods to isolate high-purity products .
Q. How is the structural identity of this compound confirmed?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For instance, the 2,2-difluoroethoxy group shows characteristic splitting patterns (e.g., F coupling) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and provides precise bond lengths/angles. Pyrazole derivatives often exhibit planar ring systems with substituent dihedral angles influenced by steric/electronic factors .
- Mass Spectrometry (HRMS) : Validates molecular formula and purity .
Advanced Research Questions
Q. How do electronic effects of the 2,2-difluoroethoxy group influence reactivity in nucleophilic substitutions?
Methodological Answer: The 2,2-difluoroethoxy group is strongly electron-withdrawing due to the electronegativity of fluorine, which:
- Activates Adjacent Positions : Enhances electrophilicity at the pyrazole C4 and C5 positions, facilitating nucleophilic attacks (e.g., amination or halogenation).
- Directs Regioselectivity : Stabilizes negative charge buildup during substitution reactions, favoring specific intermediates. For example, computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for pyrazole derivatives?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. static crystal structures:
- Variable Temperature NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures.
- Crystallographic Refinement : Hydrogen-bonding networks in crystals (e.g., O–H⋯N interactions) stabilize specific conformers, which may differ from solution-state structures. Cross-referencing with IR spectroscopy (to detect hydrogen bonding) and DFT calculations can reconcile differences .
Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?
Methodological Answer: Key approaches include:
- Metabolic Stability : Introducing electron-withdrawing groups (e.g., fluorine) reduces oxidative metabolism. In vitro assays with liver microsomes assess CYP450-mediated degradation .
- Solubility Enhancement : Co-crystallization with hydrophilic counterions (e.g., citrate) or formulation in cyclodextrin complexes improves aqueous solubility .
- Target Binding Affinity : Molecular docking studies guide substituent modifications (e.g., propyl vs. isopropyl at N1) to optimize interactions with biological targets (e.g., enzymes or receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
